molecular formula C22H24N6O3 B3016630 N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide CAS No. 1251605-50-1

N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide

Cat. No. B3016630
CAS RN: 1251605-50-1
M. Wt: 420.473
InChI Key: BXYNZKJZHFBEHH-UHFFFAOYSA-N
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Description

The compound , N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide, is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple pharmacophoric elements. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of complex organic molecules like the one described often involves multi-step reactions, each carefully designed to introduce specific functional groups while protecting others. The first paper discusses the synthesis of N-substituted imidazolylbenzamides, which share a similar core structure to the compound . The methods described in this paper could potentially be adapted for the synthesis of this compound, with modifications to accommodate the different substituents.

Molecular Structure Analysis

The molecular structure of the compound likely features a 1H-imidazole ring, a common moiety in pharmacologically active compounds, which is connected to a benzodioxin group and a pyrimidinyl-piperidino moiety. The imidazole ring is known to be a key feature in compounds with electrophysiological activity, as seen in the benzamides described in the first paper . The presence of a benzodioxin group could suggest an influence on the lipophilicity and metabolic stability of the compound.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The imidazole ring is a versatile moiety that can participate in various chemical reactions, including as a ligand in coordination chemistry or in hydrogen bonding interactions. The benzodioxin and pyrimidinyl groups may also confer specific reactivity patterns, potentially making the compound a candidate for further chemical modifications or as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the imidazole ring, benzodioxin, and pyrimidinyl-piperidino groups would influence its solubility, lipophilicity, and potential for forming hydrogen bonds, which are important factors in drug absorption and distribution. The compound's properties would also affect its pharmacokinetics and drug-likeness, as seen in the second paper's discussion on the ADME profile of a related compound .

Scientific Research Applications

Antiviral Activity

Compounds structurally related to the queried chemical have been designed and prepared for testing as antirhinovirus agents. These compounds exhibit specific antiviral activity, highlighting the potential of structurally similar compounds in therapeutic applications against viral infections (Hamdouchi et al., 1999).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, which share structural features with the query chemical, have shown significant anti-inflammatory and analgesic activities. These findings suggest the potential use of these compounds in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).

Antitumor and Antibacterial Agents

A series of compounds with structural similarities have been synthesized and tested for their in vitro activity against various human tumor cell lines and antibacterial properties. Some of these compounds exhibited higher activity against all tested cell lines than doxorubicin, a standard drug, indicating their potential as potent antitumor and antibacterial agents (Hafez et al., 2017).

Antimicrobial Activity

Novel derivatives structurally related to the query chemical have shown significant antimicrobial activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, outperforming reference drugs like streptomycin and metronidazole. This highlights their potential application in treating infections caused by these pathogens (Kolisnyk et al., 2015).

Kinase Inhibition Activity

Benzimidazole/benzoxazole derivatives structurally related to the query chemical have been evaluated for their anti-inflammatory, analgesic, and kinase inhibition activities. Certain compounds showed promising results in inhibiting CDK-1, CDK-5, and GSK-3, suggesting their potential in therapeutic applications targeting these kinases (Sondhi et al., 2006).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-15-3-2-6-27(11-15)20-10-21(24-13-23-20)28-12-17(25-14-28)22(29)26-16-4-5-18-19(9-16)31-8-7-30-18/h4-5,9-10,12-15H,2-3,6-8,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYNZKJZHFBEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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